tert-Butyl N-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate
CAS No.:
Cat. No.: VC17705011
Molecular Formula: C10H18ClNO4S
Molecular Weight: 283.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18ClNO4S |
|---|---|
| Molecular Weight | 283.77 g/mol |
| IUPAC Name | tert-butyl N-[3-(chlorosulfonylmethyl)cyclobutyl]carbamate |
| Standard InChI | InChI=1S/C10H18ClNO4S/c1-10(2,3)16-9(13)12-8-4-7(5-8)6-17(11,14)15/h7-8H,4-6H2,1-3H3,(H,12,13) |
| Standard InChI Key | LJBYJUWBNKFPBI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC(C1)CS(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
tert-Butyl N-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate is defined by the molecular formula C₁₂H₂₂ClNO₄S and a molecular weight of 311.83 g/mol . The structure comprises a cyclobutane ring with a chlorosulfonylmethyl substituent at the 3-position, linked to a Boc-protected amine.
Spectral Data
Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are critical for characterizing this compound. For example, the Boc group typically exhibits a strong carbonyl stretch near 1700 cm⁻¹ in IR spectra, while the chlorosulfonyl group shows characteristic S=O stretches between 1350–1200 cm⁻¹ . Proton NMR signals for the cyclobutyl methylene groups are expected in the δ 2.5–3.5 ppm range, with splitting patterns dependent on ring conformation .
Synthesis and Reaction Pathways
General Synthetic Strategies
The synthesis of tert-butyl N-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate likely involves multi-step sequences starting from cyclobutane precursors. A plausible route includes:
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Cyclobutane Functionalization: Introduction of a hydroxymethyl group via [2+2] cycloaddition or ring-opening reactions.
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Chlorosulfonation: Treatment with chlorosulfonic acid to install the chlorosulfonyl moiety.
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Boc Protection: Reaction with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate .
| Parameter | Value/Description | Source |
|---|---|---|
| Solvent | Dichloromethane | |
| Base | Triethylamine | |
| Temperature | 20°C | |
| Reaction Time | 1 hour |
Physicochemical Properties
Stability and Reactivity
The chlorosulfonyl group confers electrophilic reactivity, making the compound susceptible to nucleophilic attack at the sulfur center. Hydrolytic stability is limited in aqueous media, particularly under acidic or basic conditions, where the carbamate may undergo cleavage to release the free amine .
Solubility and Melting Point
Data specific to this compound are unavailable, but structurally related carbamates exhibit solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, dichloromethane) and limited solubility in water . The melting point of tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate, for instance, ranges from 83–86°C, suggesting similar thermal behavior for the target compound .
Applications in Organic Synthesis
Building Block for Heterocycles
The chlorosulfonyl group serves as a versatile handle for constructing sulfonamides, sulfonate esters, and other sulfur-containing heterocycles. For example, reaction with amines yields sulfonamide derivatives, which are prevalent in bioactive molecules .
Pharmaceutical Intermediates
While direct biological data for this compound are lacking, structurally similar Boc-protected carbamates are intermediates in synthesizing kinase inhibitors and antiviral agents . The cyclobutyl moiety may enhance metabolic stability by reducing conformational flexibility, a desirable trait in drug design .
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